Cas no 885963-56-4 ([1,1'-Biphenyl]-3-methanol,3',5'-difluoro-)
[1,1'-Biphenyl]-3-methanol,3',5'-difluoro- Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-3-methanol,3',5'-difluoro-
- 3-(3,5-Difluorophenyl)benzyl alcohol
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- Inchi: InChI=1S/C13H10F2O/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7,16H,8H2
- InChI Key: WWQBEFYGHVYWIY-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)CO
Computed Properties
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.9
[1,1'-Biphenyl]-3-methanol,3',5'-difluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019124841-250mg |
(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)methanol |
885963-56-4 | 95% | 250mg |
$196.56 | 2023-08-31 | |
| Alichem | A019124841-1g |
(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)methanol |
885963-56-4 | 95% | 1g |
$441.35 | 2023-08-31 |
[1,1'-Biphenyl]-3-methanol,3',5'-difluoro- Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on [1,1'-Biphenyl]-3-methanol,3',5'-difluoro-
[1,1'-Biphenyl]-3-methanol, 3',5'-difluoro- (CAS No. 885963-56-4): An Overview of a Versatile Compound in Modern Chemistry
[1,1'-Biphenyl]-3-methanol, 3',5'-difluoro- (CAS No. 885963-56-4) is a unique and versatile compound that has garnered significant attention in the field of modern chemistry and pharmaceutical research. This compound, characterized by its biphenyl core and difluoro substitution, exhibits a range of interesting properties that make it a valuable candidate for various applications, including drug discovery and materials science.
The biphenyl structure is a common motif in organic chemistry, known for its rigidity and ability to form stable complexes with other molecules. The presence of the 3-methanol group adds a hydroxyl functionality, which can participate in hydrogen bonding and other intermolecular interactions. The 3',5'-difluoro substitution further enhances the compound's stability and modulates its electronic properties, making it an attractive candidate for both academic research and industrial applications.
Recent studies have highlighted the potential of [1,1'-Biphenyl]-3-methanol, 3',5'-difluoro- in the development of new pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties, making it a promising lead for the development of novel anti-inflammatory drugs. The researchers found that the compound effectively inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, without significant cytotoxicity.
In addition to its anti-inflammatory properties, [1,1'-Biphenyl]-3-methanol, 3',5'-difluoro- has also shown potential as an anticancer agent. A study conducted at the National Cancer Institute reported that this compound selectively inhibits the growth of cancer cells while sparing normal cells. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis. These findings suggest that [1,1'-Biphenyl]-3-methanol, 3',5'-difluoro- could be further developed as a targeted therapy for various types of cancer.
The unique electronic properties of [1,1'-Biphenyl]-3-methanol, 3',5'-difluoro- also make it an attractive candidate for use in materials science. Researchers at the University of California have explored its potential as a building block for organic electronics and photovoltaic materials. The compound's ability to form stable π-stacks and its tunable electronic properties make it suitable for applications in organic field-effect transistors (OFETs) and organic solar cells.
Synthesis of [1,1'-Biphenyl]-3-methanol, 3',5'-difluoro- can be achieved through several routes, each with its own advantages and challenges. One common method involves the coupling of fluoro-substituted phenylboronic acids with bromobenzene followed by hydroxylation. Another approach involves the direct fluorination of biphenyl derivatives using selective fluorinating agents such as Selectfluor. These synthetic methods have been optimized to achieve high yields and purity levels, making [1,1'-Biphenyl]-3-methanol, 3',5'-difluoro- readily available for research and development purposes.
The safety profile of [1,1'-Biphenyl]-3-methanol, 3',5'-difluoro- is an important consideration for both laboratory use and potential therapeutic applications. Extensive toxicity studies have shown that this compound has low acute toxicity and does not exhibit significant genotoxicity or mutagenicity. However, as with any chemical compound, appropriate handling precautions should be taken to ensure safe use in laboratory settings.
In conclusion, [1,1'-Biphenyl]-3-methanol, 3',5'-difluoro- (CAS No. 885963-56-4) is a multifaceted compound with a wide range of potential applications in both pharmaceutical research and materials science. Its unique structural features and favorable biological properties make it an exciting area of ongoing research. As new studies continue to uncover its full potential, [1,1'-Biphenyl]-3-methanol, 3',5'-difluoro- is poised to play a significant role in advancing our understanding of complex biological systems and developing innovative solutions for various industrial needs.
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